Amitriptyline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 9.71 mg/L at 24 °C

4.50e-03 g/L

Synonyms

Canonical SMILES

Amitriptyline is a tricyclic antidepressant that was developed in the 1950s and approved by the United States Food and Drug Administration in 1961. It is primarily used to treat major depressive disorders but is also effective for chronic pain conditions such as neuropathy, fibromyalgia, and migraine prevention. The compound features a three-ring structure with a cycloheptane ring and an amino group, contributing to its pharmacological properties. Amitriptyline works by increasing the availability of neurotransmitters, particularly norepinephrine and serotonin, in the central nervous system .

The exact mechanism by which amitriptyline exerts its antidepressant and pain-relieving effects is not fully understood, but it is believed to involve its interaction with neurotransmitters in the brain []. Amitriptyline is known to inhibit the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation and pain perception []. By preventing their reuptake from synapses, amitriptyline increases their availability, potentially leading to improved mood and pain management [].

Physical and Chemical Properties

Amitriptyline can cause side effects, including drowsiness, dry mouth, constipation, dizziness, and weight gain []. In severe cases, it can lead to seizures, heart problems, and suicidal thoughts []. It is crucial to consult a doctor before taking amitriptyline and to adhere to prescribed dosages strictly.

Data Availability:

- Toxicity data for amitriptyline is readily available from various sources, including the National Institutes of Health (NIH).

Treatment of Depression

Originally developed for depression, Amitriptyline remains a well-established and effective treatment option. Research shows it works by influencing neurotransmitters like serotonin and norepinephrine in the brain, improving mood and reducing symptoms of depression [].

Management of Chronic Pain Conditions

Scientific research has explored Amitriptyline's effectiveness in managing chronic pain. Studies suggest it can alleviate neuropathic pain, a type of nerve pain caused by damaged nerves []. Amitriptyline's pain-relieving properties are also being investigated in conditions like fibromyalgia and migraine [, ].

Treatment of Irritable Bowel Syndrome (IBS)

Recent research has shed light on Amitriptyline's potential for treating IBS. The ATLANTIS trial, a large-scale study, demonstrated that low-dose Amitriptyline significantly improved symptoms in patients with IBS compared to a placebo []. This opens new doors for managing this prevalent gastrointestinal disorder.

Other Research Applications

Scientific research continues to explore Amitriptyline's potential benefits in various conditions. These include:

- Insomnia: Studies suggest Amitriptyline can improve sleep quality in some patients [].

- Anxiety Disorders: Research is ongoing to determine Amitriptyline's efficacy in treating anxiety disorders [].

- Premenstrual Dysphoric Disorder (PMDD): Some studies indicate Amitriptyline might alleviate symptoms of PMDD.

In terms of degradation, amitriptyline can undergo oxidation reactions when exposed to reactive oxygen species, leading to various degradation products .

Amitriptyline exerts its biological effects primarily through the inhibition of norepinephrine and serotonin transporters, thereby enhancing neurotransmission in the synaptic cleft. This mechanism contributes to its antidepressant effects. Additionally, amitriptyline has anticholinergic properties, which can lead to side effects such as sedation and blurred vision. Chronic use may lead to desensitization of presynaptic autoreceptors, resulting in long-lasting changes in neurotransmitter dynamics .

The synthesis of amitriptyline typically involves multi-step organic reactions starting from simpler aromatic compounds. One common method includes the condensation of 3-(dimethylamino)propylamine with 10-(3-dimethylaminopropyl)-9-(3-hydroxypropyl)phenothiazine, followed by cyclization processes that form the tricyclic structure. Various synthetic routes have been explored to optimize yield and purity .

Amitriptyline is widely used for:

- Major Depressive Disorder: Its primary indication.

- Chronic Pain Management: Effective for conditions like neuropathy and fibromyalgia.

- Migraine Prevention: Reduces the frequency of migraine attacks.

- Insomnia: Often prescribed off-label due to its sedative properties.

Despite its efficacy, amitriptyline's side effects can limit its use to second-line treatments after other options have failed .

Amitriptyline interacts with several other medications and substances:

- Monoamine Oxidase Inhibitors: A dangerous interaction can occur if taken within 14 days.

- Selective Serotonin Reuptake Inhibitors: Concurrent use can increase the risk of serotonin syndrome.

- Anticholinergic Drugs: Enhanced anticholinergic effects may occur when combined with other medications that have similar properties .

Pharmacogenomic factors also play a role; individuals with certain genetic profiles may metabolize amitriptyline differently, affecting efficacy and safety .

Amitriptyline shares similarities with other tricyclic antidepressants but possesses unique characteristics:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Nortriptyline | Norepinephrine reuptake inhibitor | More selective for norepinephrine than serotonin |

| Desipramine | Norepinephrine reuptake inhibitor | Less sedating than amitriptyline |

| Imipramine | Dual reuptake inhibitor | Has additional anxiolytic properties |

| Clomipramine | Serotonin reuptake inhibitor | More potent against serotonin reuptake |

Amitriptyline's balanced inhibition of both norepinephrine and serotonin transporters distinguishes it from these compounds, making it particularly versatile in treating various disorders .

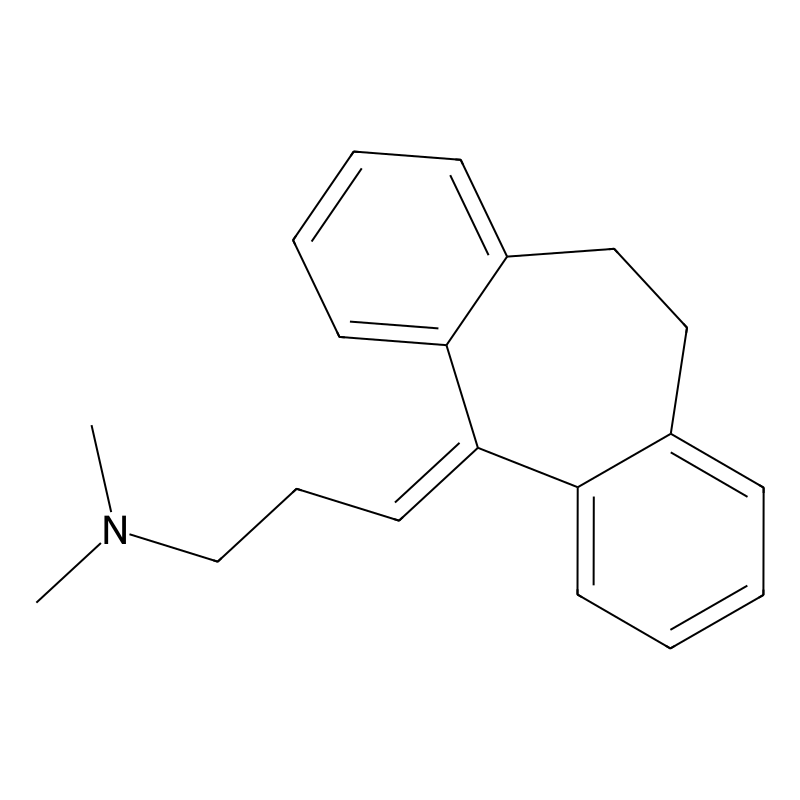

Amitriptyline represents a paradigmatic example of the dibenzocycloheptene class of tricyclic compounds, featuring a distinctive three-ring architecture that fundamentally defines its chemical behavior and biological activity [1] [2]. The molecular structure consists of two benzene rings fused to a seven-membered cycloheptene ring, creating the characteristic tricyclic framework that gives this class of compounds its nomenclature [3].

The complete molecular formula of amitriptyline free base is C₂₀H₂₃N, with a molecular weight of 277.40 daltons and an exact mass of 277.183 daltons [4] [5]. The compound exists predominantly as its hydrochloride salt form in pharmaceutical applications, which has the molecular formula C₂₀H₂₄ClN and a molecular weight of 313.86 daltons [6] [7]. This salt formation significantly enhances the water solubility and stability characteristics of the compound, transforming it from a relatively water-insoluble free base with a solubility of only 14 milligrams per liter to a freely water-soluble crystalline powder [8].

The stereochemical properties of amitriptyline are particularly noteworthy in that the parent compound lacks chiral centers, distinguishing it from many other psychoactive medications [9]. This absence of chirality means that amitriptyline does not exist as enantiomeric forms, eliminating the complex stereoselectivity issues that characterize many other tricyclic antidepressants. However, during metabolic transformation, chiral centers are introduced, particularly in the formation of 10-hydroxynortriptyline, which becomes stereochemically relevant in the compound's pharmacological profile [1].

The molecular conformation of amitriptyline exhibits considerable flexibility, as demonstrated through comprehensive crystallographic and molecular dynamics studies [10] [11]. X-ray crystallographic analysis reveals that amitriptyline hydrochloride adopts a non-planar "boat" conformation in the solid state, with the tricyclic ring system exhibiting variable dihedral angles between the benzene planes ranging from 90 to 168 degrees [11]. This conformational flexibility is crucial for understanding the compound's interaction with various biological targets, as the molecule can adopt multiple energetically favorable conformations.

The butterfly angle, which describes the angle between the two benzene rings, demonstrates significant variability depending on the molecular environment. In crystalline form, this angle differs from that observed in protein-bound states, and interestingly, when amitriptyline forms inclusion complexes with β-cyclodextrin, the butterfly angle becomes approximately 10 degrees smaller than in the free hydrochloride salt form [12]. This conformational adaptability reflects the molecule's ability to optimize its binding interactions with different receptors and transporters.

Molecular dynamics simulations have revealed that amitriptyline exhibits both folded and extended side chain conformations during solution-phase behavior [10]. The dimethylaminopropyl side chain can adopt various orientations relative to the tricyclic core, with both configurations appearing during dynamic simulations in aqueous environments. This conformational flexibility contrasts with related compounds such as imipramine and nortriptyline, which predominantly favor folded side chain conformations.

The electronic structure of amitriptyline contributes significantly to its chemical properties and reactivity. The compound demonstrates a highly lipophilic character, with an octanol-water partition coefficient (LogP) of 4.92 for the free base [1]. This high lipophilicity is reduced in the hydrochloride salt form, where the LogP decreases to 3.0 at physiological pH 7.4, reflecting the ionization of the amine group under physiological conditions [1].

The basic nature of amitriptyline is characterized by a pKa value of 9.4, indicating that at physiological pH, the compound exists predominantly in its protonated, positively charged form [6] [8]. This ionization state is critical for the compound's interaction with biological membranes and its transport across cellular barriers, as the charged species exhibits different permeability characteristics compared to the neutral form.

Spectroscopic characterization of amitriptyline reveals distinctive absorption properties, with the hydrochloride salt exhibiting a UV absorption maximum at 240 nanometers in methanol solution, with a molar extinction coefficient of 13,800 [4]. This absorption band reflects the extended conjugation present in the tricyclic aromatic system and provides a reliable analytical marker for quantitative determination of the compound.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of amitriptyline follows the rigorous International Union of Pure and Applied Chemistry conventions for complex polycyclic compounds, reflecting both its tricyclic architecture and the substitution pattern of functional groups [13] [14]. The complete International Union of Pure and Applied Chemistry name for amitriptyline is N,N-dimethyl-3-(2-tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine, which systematically describes the entire molecular framework including the tricyclic core and the dimethylaminopropyl substituent [13].

A more commonly used systematic name that provides clarity while maintaining chemical accuracy is 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine [4] [15]. This nomenclature explicitly identifies the dibenzo[a,d]cycloheptene core structure, the dihydro reduction at positions 10 and 11, and the specific attachment point and nature of the dimethylaminopropyl side chain. The designation "5-ylidene" indicates the double bond character between the tricyclic system and the propyl chain, which is crucial for the compound's chemical reactivity and biological properties.

The Chemical Abstracts Service registry number for amitriptyline free base is 50-48-6, while the hydrochloride salt carries the registry number 549-18-8 [4] [16]. These unique identifiers provide unambiguous chemical identification in databases and regulatory documentation worldwide. The European Community number for amitriptyline free base is 200-041-6, and for the hydrochloride salt is 208-964-6, representing the compound's identification within European chemical regulatory frameworks [13] [14].

Additional systematic identifiers include the United States Adopted Names Council International Nonproprietary Name designation, which is simply "amitriptyline" [15] [17]. This International Nonproprietary Name provides the standardized pharmaceutical nomenclature used globally for regulatory and clinical purposes. The compound also carries various database-specific identifiers, including ChemSpider ID 2075 for the free base and Chemical Entities of Biological Interest ID CHEBI:2666 [13].

The Simplified Molecular-Input Line-Entry System representation for amitriptyline provides a linear string notation that encodes the complete molecular structure: CN(C)CCC=C1C2=CC=CC=C2CCC2=CC=CC=C12 [13] [14]. This notation system allows for computational handling of the molecular structure and facilitates database searches and chemical informatics applications.

The International Chemical Identifier string for amitriptyline is InChI=1S/C20H23N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12H,7,13-15H2,1-2H3, which provides a systematic method for representing the molecular structure in a format suitable for chemical database systems [5] [13]. The corresponding International Chemical Identifier Key is KRMDCWKBEZIMAB-UHFFFAOYSA-N, which serves as a hashed version of the full International Chemical Identifier for rapid database retrieval.

Historical nomenclature and alternative naming conventions reflect the compound's development history and various pharmaceutical applications. Alternative names include 10,11-dihydro-N,N-dimethyl-5H-dibenzo[a,d]cycloheptene-Δ⁵,γ-propylamine, which emphasizes the specific geometric relationships within the molecule [4]. The designation "Δ⁵,γ" indicates the position of the double bond (Δ⁵) and the gamma position of the propyl substitution.

Industrial and pharmaceutical codes have been assigned to amitriptyline throughout its development and commercialization history. These include MK-230 from Merck & Company, Ro-4-1575 from Hoffmann-La Roche, and N-750 from other manufacturers [4] [5]. These alphanumeric codes represent internal company designations used during research and development phases before the establishment of standardized nomenclature.

The systematic classification of amitriptyline within broader chemical taxonomies places it in the category of dibenzocycloheptenes, specifically as a 5H-dibenzo[a,d]cycloheptene derivative [3]. This classification system organizes compounds based on their core structural frameworks, facilitating the systematic study of structure-activity relationships and the development of related compounds with similar or modified properties.

Regulatory nomenclature varies across different international jurisdictions, but the core systematic names remain consistent. The United States Pharmacopeia lists amitriptyline hydrochloride under its International Nonproprietary Name, while the European Pharmacopoeia uses equivalent systematic nomenclature [16]. These pharmacopoeial designations ensure consistency in pharmaceutical manufacturing and quality control procedures worldwide.

Comparative Analysis with Related Tricyclic Compounds

The structural comparison of amitriptyline with other tricyclic antidepressants reveals both fundamental similarities and critical differences that account for their distinct pharmacological profiles and therapeutic applications [18] [19]. Tricyclic antidepressants can be systematically categorized based on their core ring systems, with two primary structural classes: the dibenzocycloheptene derivatives and the dibenzazepine derivatives [20] [21].

Amitriptyline belongs to the dibenzocycloheptene class, sharing this structural framework with nortriptyline and protriptyline [18]. The defining characteristic of this class is the seven-membered cycloheptene ring that bridges the two benzene rings, creating a more flexible and less constrained molecular architecture compared to the dibenzazepine derivatives. This structural difference has profound implications for conformational flexibility and, consequently, receptor binding characteristics and pharmacological activity profiles.

The dibenzazepine class, exemplified by imipramine, desipramine, and clomipramine, features a seven-membered diazepine ring system that introduces additional structural rigidity and different electronic properties [20] [21]. The presence of two nitrogen atoms in the central ring of dibenzazepines contrasts with the single carbon-carbon double bond system in the dibenzocycloheptene derivatives, resulting in distinct three-dimensional molecular shapes and electrostatic distribution patterns.

Molecular weight analysis reveals systematic differences between these compound classes. Amitriptyline (C₂₀H₂₃N, 277.40 daltons) possesses the highest molecular weight among the dibenzocycloheptene derivatives, reflecting its dimethylaminopropyl side chain structure [2] [4]. Nortriptyline (C₁₉H₂₁N, 263.38 daltons) represents the demethylated metabolite of amitriptyline, demonstrating a reduction of 14 daltons corresponding to the loss of one methyl group [18]. Protriptyline (C₁₉H₂₃N, 263.38 daltons) maintains the same molecular weight as nortriptyline but differs in the branching pattern of its side chain.

The dibenzazepine compounds exhibit different molecular weight distributions. Imipramine (C₁₉H₂₄N₂, 280.41 daltons) shows a molecular weight similar to amitriptyline despite its different core structure, reflecting the additional nitrogen atom in the central ring [21]. Desipramine (C₁₈H₂₂N₂, 266.38 daltons) represents the demethylated metabolite of imipramine, paralleling the relationship between amitriptyline and nortriptyline [20]. Clomipramine (C₁₉H₂₃ClN₂, 314.85 daltons) incorporates a chlorine substituent on one of the benzene rings, significantly increasing its molecular weight and altering its electronic properties.

The classification of tricyclic antidepressants into tertiary and secondary amines provides another crucial comparative framework [18]. Tertiary amine compounds, including amitriptyline, imipramine, and clomipramine, possess two methyl groups attached to the terminal nitrogen atom of the side chain. This structural feature generally confers greater potency for serotonin reuptake inhibition and increased anticholinergic side effects compared to their secondary amine counterparts.

Secondary amine tricyclics, including nortriptyline, desipramine, and protriptyline, contain only one methyl group on the terminal nitrogen, typically resulting from metabolic demethylation of their tertiary amine precursors [18] [20]. These compounds generally demonstrate greater selectivity for norepinephrine reuptake inhibition and reduced anticholinergic burden, making them often better tolerated in clinical practice.

The side chain structures exhibit significant variation that directly impacts pharmacological activity. Amitriptyline features a straight-chain propyl structure with terminal dimethylamino substitution (CH₂-CH₂-CH₂-N(CH₃)₂), providing optimal flexibility for receptor interactions [10]. Protriptyline incorporates a branched chain structure (CH₂-CH-CH₃-NH-CH₃), which introduces additional steric constraints and altered binding geometries.

Bridge structural differences between the compound classes contribute to distinct conformational behaviors. The dibenzocycloheptene compounds feature a CH=CH-CH₂- bridge pattern that allows for significant conformational flexibility, as demonstrated by molecular dynamics studies showing both extended and folded side chain conformations [10]. The dibenzazepine compounds utilize a CH₂-CH₂-CH₂- bridge pattern that provides different conformational constraints and energy landscapes.

Crystallographic comparative studies reveal systematic differences in solid-state structures and molecular packing arrangements [11]. Amitriptyline hydrochloride crystallizes in the monoclinic space group P2₁/a with specific unit cell dimensions, while related compounds adopt different crystal systems and packing motifs. These differences reflect the molecular shape variations and intermolecular interaction patterns characteristic of each structural class.

The comparative analysis extends to electronic properties and spectroscopic characteristics. Amitriptyline exhibits distinctive UV absorption properties with a maximum at 240 nanometers, while related compounds show similar but subtly different absorption profiles reflecting their electronic structure variations [4]. These spectroscopic differences provide analytical tools for compound identification and quantitative analysis in pharmaceutical and clinical applications.

Solubility and physicochemical property comparisons reveal systematic trends across the tricyclic series. Amitriptyline free base demonstrates relatively low water solubility (14 milligrams per liter), while its hydrochloride salt exhibits excellent aqueous solubility [8]. Similar patterns exist for related compounds, with the salt forms generally providing superior pharmaceutical handling characteristics and bioavailability profiles.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

4.92 (LogP)

log Kow = 4.92

4.9

Decomposition

Appearance

Melting Point

196 - 197 °C

Storage

UNII

Related CAS

30227-34-0 (maleate (1:1))

549-18-8 (hydrochloride)

GHS Hazard Statements

H301+H311+H331 (80.1%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (19.39%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (80.1%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H361 (80.1%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H410 (80.1%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Amitriptyline is included in the database.

For the relief of symptoms of depression. Endogenous depression is more likely to be alleviated than are other depressive states. /Included in US product labeling/

Tricyclic antidepressants have been used for the treatment of attention deficit hyperactivity disorder (ADHD). /Tricyclic antidepressant; NOT included in US product label/

For more Therapeutic Uses (Complete) data for AMITRIPTYLINE (13 total), please visit the HSDB record page.

Pharmacology

Amitriptyline is a derivative of dibenzocycloheptadiene and a tricyclic antidepressant. Amitriptyline inhibits the re-uptake of norepinephrine and serotonin by the presynaptic neuronal membrane in the central nervous system (CNS), thereby increasing the synaptic concentration of norepinephrine and serotonin. Due to constant stimulation to these receptors, amitriptyline may produce a downregulation of adrenergic and serotonin receptors, which may contribute to the antidepressant activity.

MeSH Pharmacological Classification

ATC Code

N06 - Psychoanaleptics

N06A - Antidepressants

N06AA - Non-selective monoamine reuptake inhibitors

N06AA09 - Amitriptyline

Mechanism of Action

Acute and chronic effects of the antidepressant drugs tranylcypromine, a monoamine oxidase inhibitor, and amitriptyline, a monoamine uptake inhibitor, were studied on beta-adrenergic receptor function in mouse astrocytes in primary cultures. In clinically relevant concentrations, acute administration of either antidepressant drug had a direct inhibitory effect on the binding of the beta-adrenergic ligand dihydroalprenolol and on the isoproterenol-induced accumulation of cyclic AMP. However, in the absence of isoproterenol, these drugs enhanced the formation of cyclic AMP in the astrocytes. Chronic exposure to amitriptyline or tranylcypromine led to a decrease in isoproterenol-induced accumulation of cyclic AMP, and the time course for the development of this phenomenon was similar to that reported for whole brain in vivo. These findings suggest that these antidepressant drugs act as a partial agonists at beta-adrenergic receptors on astrocytes, and that the down-regulation of beta-adrenergic activity that occurs in vivo after chronic administration of antidepressant drugs may, to a large extent, take place in astrocytes and may result from the partial beta-agonist nature of the drugs.

Astrocytes play important roles in guiding the construction of the nervous system, controlling extracellular ions and neurotransmitters, and regulating CNS synaptogenesis. Egr-1 is a transcription factor involved in neuronal differentiation and astrocyte cell proliferation. In this study, we investigated whether the tricyclic antidepressant (TCA) amitriptyline induces Egr-1 expression in astrocytes using rat C6 glioma cells as a model. We found that amitriptyline increased the expression of Egr-1 in a dose- and time-dependent manner. The amitriptyline-induced Egr-1 expression was mediated through serum response elements (SREs) in the Egr-1 promoter. SREs were activated by the Ets-domain transcription factor Elk-1 through the ERK and JNK mitogen-activated protein (MAP) kinase pathways. The inhibition of the ERK and JNK MAP kinase signals attenuated amitriptyline-induced transactivation of Gal4-Elk-1 and Egr-1 promoter activity. Our findings suggest that the induction of Egr-1 expression in astrocytes may be required to attain the therapeutic effects of antidepressant drugs.

Antidepressants such as serotonin-noradrenaline reuptake inhibitors (SNRIs) and tricyclic antidepressants (TCAs) are frequently used for the management of neuropathic pain. Noradrenaline (NA) and serotonin (5-HT) increase in the spinal cord by reuptake inhibition is considered to be main mechanism of the therapeutic effect of antidepressants in neuropathic pain. In the present study, we examined the analgesic effects of duloxetine (SNRI) and amitriptyline (TCA) in a rat model of neuropathic pain induced by spinal nerve ligation (SNL). Intraperitoneal administration of duloxetine and amitriptyline dose-dependently (3,10 and 30 mg/kg) suppressed hyperalgesia induced by SNL. In vivo microdialysis in the lumbar spinal dorsal horn revealed that NA and 5-HT concentrations increased after intraperitoneal administration of duloxetine and amitriptyline (10 mg/kg, respectively). We further determined NA and 5-HT contents in homogenized samples from the ipsilateral dorsal spinal cord after SNL. Although the NA content in SNL rats 2 weeks after ligation was higher than that in SNL rats 4 weeks after ligation, the analgesic efficacy of duloxetine and amitriptyline was similar between two groups. The present study suggests that NA/5-HT increase in the spinal cord is crucial in the antihyperalgesic effect of duloxetine and amitriptyline. The plastic change of the descending noradrenergic system does not obviously affect the analgesic efficacy of duloxetine and amitriptyline.

Recent studies show that neuronal and glial plasticity are important for the therapeutic action of antidepressants. Here, we demonstrated that amitriptyline, a tricyclic antidepressant, significantly increased GDNF mRNA and GDNF release in C6 cells. Furthermore, different classes of antidepressants increased GDNF release, but non-antidepressant psychotropic drugs did not. The amitriptyline-induced GDNF release was completely inhibited by U0126, a mitogen-activated protein kinase (MAPK)-extracellular signal-regulated kinase (ERK) kinase (MEK) inhibitor, but was not inhibited by H-89, a protein kinase A inhibitor or calphostin C, a protein kinase C inhibitor. These results suggest that the amitriptyline-induced GDNF release may be regulated through a MEK/MAPK pathway. Next, we examined the effects of monoamines on GDNF release, because antidepressants are known to increase monoamines. 5-HT increased GDNF mRNA and GDNF release, but noradrenaline and dopamine did not. The 5-HT-induced GDNF release was partially, but significantly, blocked by ketanserin, a 5-HT2A receptor antagonist. The 5-HT-induced GDNF release was completely inhibited by U0126, but was not inhibited by H-89 or calphostin C. These results suggest that the 5-HT-induced GDNF release was mediated through a MEK/MAPK pathway and, at least, 5-HT2A receptors. GDNF, as well as other neurotrophic factors, may contribute to explain the therapeutic action of antidepressants and suggest a novel strategy of pharmacological intervention.

For more Mechanism of Action (Complete) data for AMITRIPTYLINE (13 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Vapor Pressure

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Amitriptyline and its metabolites are mainly excreted in the urine. Virtually the entire dose is excreted as glucuronide or sulfate conjugate of metabolites, with approximately 2% of unchanged drug appearing in the urine. 25-50% of a single orally administered dose is excreted in urine as inactive metabolites within 24 hours. Small amounts are excreted in feces via biliary elimination.

The apparent volume of distribution (Vd)β estimated after intravenous administration is 1221 L±280 L; range 769-1702 L (16±3 L/kg). It is found widely distributed throughout the body. Amitriptyline and the main metabolite _nortriptyline_ pass across the placental barrier and small amounts are present in breast milk.

The mean systemic clearance (Cls) is 39.24 ± 10.18 L/h (range: 24.53-53.73 L/h). No clear effect of older age on the pharmacokinetics of amitriptyline has been determined, although it is possible that clearance may be decreased.

This study reports the pharmacokinetics of oral amitriptyline and its active metabolite nortriptyline in Greyhound dogs. Five healthy Greyhound dogs were enrolled in a randomized crossover design. A single oral dose of amitriptyline hydrochloride (actual mean dose 8.1 per kg) was administered to fasted or fed dogs. Blood samples were collected at predetermined times from 0 to 24 hr after administration, and plasma drug concentrations were measured by liquid chromatography with mass spectrometry. Noncompartmental pharmacokinetic analyses were performed. Two dogs in the fasted group vomited following amitriptyline administration and were excluded from analysis. The range of amitriptyline CMAX for the remaining fasted dogs (n = 3) was 22.8-64.5 ng/mL compared to 30.6-127 ng/mL for the fed dogs (n = 5). The range of the amitriptyline AUCINF for the three fasted dogs was 167-720 hr ng/mL compared to 287-1146 hr ng/mL for fed dogs. The relative bioavailability of amitriptyline in fasted dogs compared to fed dogs was 69-91% (n = 3). The exposure of the active metabolite nortriptyline was correlated to amitriptyline exposure (R(2) = 0.84). Due to pharmacokinetic variability and the small number of dogs completing this study, further studies are needed assessing the impact of feeding on oral amitriptyline pharmacokinetics. Amitriptyline may be more likely to cause vomiting in fasted dogs.

The inability of a 30-yr-old female with graft-versus-host disease to absorb oral doses of amitriptyline was reported. Only trace plasma levels of the drug were determined following 4 wk therapy with 50 mg daily doses. Additional therapy with 75 mg daily doses for 10 days failed to incr the antidepressant's plasma levels.

An experimental rat model was used to study postmortem redistribution of amitriptyline. Two hr after a sc injection with 20 mg of amitriptyline, the rats (n=40) were anesthetized and blood samples were drawn from the femoral vein and the heart. The rats were then sacrificed by CO2 and left at room temp for either 0.1, 1, 2, 5, 24, 48, or 96 hr. Postmortem blood samples from the heart and the inferior vena cava, and tissue samples from the lungs, heart, liver, right kidney, thigh muscle, the wall of the abdominal vena cava and brain were analyzed by HPLC. A significant incr was observed within 2 hr postmortem in heart blood and later also in blood from the inferior vena cava. At 96 hr postmortem the concn incr was 4.4 + or - 0.5-fold (p < 0.01) and 3.0 + or - 1.1-fold (p < 0.05) as compared to the antemortem values observed in heart blood and blood from the inferior vena cava, respectively (mean + or - SEM). In the lungs there was a fall in the concn of AMI from 148 + or - 16.7 umol/kg at 0.1 hr to 49.1 + or - 7.8 umol/kg at 96 hr postmortem (p < 0.01). In the vessel wall of the abdominal vena cava there was also a significant fall in drug concn, while in heart muscle and liver an incr in drug concn was observed. In animals where the lungs were removed agonally (n = 7), the drug concn in heart blood had incr significantly less at 2 hr postmortem.

The percutaneous absorption of amitriptyline, nortriptyline, imipramine, and desipramine as their hydrochloride salts in vivo was demonstrated without use of a vehicle using the hairless (hr-1/hr-1) mouse as an experimental model for human skin. After topical application of 2 mg of each compound in distilled water, followed by rapid evaporation of the water, concn were measured in heart, lung, brain, liver, and blood in 1-, 2-, 4-, and 6-hr study groups. Lung consistently demonstrated the highest concn for all four compounds while heart and liver had the lowest. Concn in heart remained essentially constant for all compounds during the 6-hour study period. The concn in solid tissues were much lower than those commonly seen in man after overdose, whereas the concn in blood resembled low therapeutic to toxic concn in humans. Percutaneous absorption may provide a feasible route of admin for the tricyclic antidepressants which may lead to improved compliance with fewer GI side effects. /Amitriptyline hydrochloride/

For more Absorption, Distribution and Excretion (Complete) data for AMITRIPTYLINE (17 total), please visit the HSDB record page.

Metabolism Metabolites

A method for the determination of amitriptyline and some of its metabolites in serum on a reversed phase system consisting of C-8 bonded phase material as the stationary phase and water-methanol-dichloromethane-propylamine as the mobile phase by liquid chromatography with UV detection at 254 nm is described. ... Serum levels of amitriptyline and its 4 main metabolites (nortriptyline, desmethylnortriptyline, trans-10-hydroxyamitriptyline and trans-10-hydroxynortriptyline) in a patient receiving 150 mg of oral amitriptyline daily are reported.

Amitriptyline is metabolized via the same pathways as are other tricyclic antidepressants; nortriptyline, its N-monodemethylated metabolite, is pharmacologically active.

To investigate the metabolism of amitriptyline and debrisoquine ... 8 healthy Chinese volunteers received a single oral dose of 100 mg amitriptyline and the ratios between the area under the curve (AUC) of amitriptyline and its 3 metabolites were evaluated. Results indicated that large interindividual differences in AUC were observed. In addition, hydroxylation of amitriptyline and debrisoquine may be regulated by similar enzymatic processes.

Biotransformation of amitriptyline to its demethylated product nortriptyline was studied in vitro with human liver microsomes from four different donors, preselected to reflect a range of metabolic rates. Reaction velocity versus substrate concn was consistent with a sigmoid Vmax model. Vmax varied from 0.42 to 3.42 nmol/mg/min, Km from 33 to 89 uM amitriptyline. Ketoconazole was a highly potent inhibitor of N-demethylation, with a mean Ki value of 0.11 + or - 0.013 uM ... whereas quinidine (up to 50 uM), a CYP2D6 inhibitor, and alpha-naphthoflavone (up to 5 uM), a CYP1A2 inhibitor only at low concn, showed no effect. All selective serotonin reuptake inhibitors tested had an inhibitory effect on the formation of nortriptyline, with mean Ki values of 4.37 (+ or - 3.38) uM for sertraline, 5.46 (+ or - 1.95) uM for desmethylsertraline, 9.22 (+ or - 3.69) uM for fluvoxamine, 12.26 (+ or - 5.67) uM for norfluoxetine, 15.76 (+ or - 5.50) uM for paroxetine, and 43.55 (+ or - 18.28) uM for fluoxetine. A polyclonal rabbit antibody against rat liver CYP3A1, in antibody/microsomal protein rations varying from 1:1 to 10:1, inhibited N-demethylation of amitriptyline to an asymptotic max of 60%.

For more Metabolism/Metabolites (Complete) data for AMITRIPTYLINE (8 total), please visit the HSDB record page.

Amitriptyline has known human metabolites that include E-10-hydroxyamitriptyline and nortriptyline.

Amitriptyline is rapidly and well absorbed following oral administration. Exclusively hepatic, with first pass effect. Amitriptyline is demethylated in the liver to its primary active metabolite, nortriptyline. Route of Elimination: Virtually the entire dose is excreted as glucuronide or sulfate conjugate of metabolites, with little unchanged drug appearing in the urine. 25-50% of a single orally administered dose is excreted in urine as inactive metabolites within 24 hours. Small amounts are excreted in feces via biliary elimination. Half Life: 10 to 50 hours, with an average of 15 hours

Associated Chemicals

Wikipedia

Muscimol

FDA Medication Guides

Amitriptyline Hydrochloride; Chlordiazepoxide

TABLET;ORAL

HERITAGE PHARMS INC

02/05/2021

Drug Warnings

A syndrome resembling neuroleptic malignant syndrome (NMS) has been very rarely reported after starting or increasing the dose of amitriptyline hydrochloride, with and without concomitant medications known to cause NMS. Symptoms have included muscle rigidity, fever, mental status changes, diaphoresis, tachycardia, and tremor.

Very rare cases of serotonin syndrome (SS) have been reported with amitriptyline hydrochloride in combination with other drugs that have a recognized association with SS.

Amitriptyline hydrochloride ... should be used with caution in patients with a history of seizures and, because of its atropine-like action, in patients with a history of urinary retention, angle-closure glaucoma or increased intraocular pressure. In patients with angle-closure glaucoma, even average doses may precipitate an attack.

For more Drug Warnings (Complete) data for AMITRIPTYLINE (39 total), please visit the HSDB record page.

Biological Half Life

The plasma half-life of amitriptyline ranges from 10 to 50 hours.

The toxicokinetics of amitriptyline were studied in nine patients admitted to hospital in Matthew-Lawson Coma Scale grade III-IV after an estimated ingestion of 1-5 g amitriptyline. ... The T1/2 alpha and T1/2 beta for amitriptyline were 1.5 - 3.1 and 15 - 43 hr respectively. ...

... The purpose of this pilot study was to describe the individual and population pharmacokinetic parameters of amitriptyline after a single oral dose at 1.5 mg/kg, 4.5 mg/kg, and 9 mg/kg in healthy African grey parrots ( Psittacus erithacus , n = 3) and cockatoos (Cacatua species, n = 3). Three birds received an initial 1.5 mg/kg oral dose, and blood samples were collected for 24 hours at fixed time intervals. Serum concentrations of amitriptyline and its metabolites were determined by polarized immunofluorescence. After determining the initial parameters and a 14-day washout period, 2 African grey parrots and 1 cockatoo received a single oral dose at 4.5 mg/kg, and 3 cockatoos and 1 African grey parrot received a single oral dose at 9 mg/kg. ... Elimination half-life varied from 1.6 to 91.2 hours. ...

Use Classification

Pharmaceuticals

Methods of Manufacturing

... Prepared from 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (well known under the trivial name dibenzosuberone) and 3-dimethylaminopropylmagnesium chloride and subsequent dehydration with HCl in ethanol. ... a versatile alternative process makes use of cyclopropylmagnesium bromide as Grignard reagent.

... Prepared by reaction of 5-oxo-10,11-dihydro-5H-dibenzo(a,d)cycloheptene with the Grignard reagent of 3-dimethylaminopropyl chloride followed by dehydration of the resulting tertiary alcohol in a strongly acidic medium.

General Manufacturing Information

Analytic Laboratory Methods

Analyte: amitriptyline hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: amitriptyline hydrochloride; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

Analyte: amitriptyline hydrochloride; matrix: chemical identification; procedure: visual reaction (white, curdy precipitate) with silver nitrate (Chloride test)

For more Analytic Laboratory Methods (Complete) data for AMITRIPTYLINE (12 total), please visit the HSDB record page.

Clinical Laboratory Methods

High-performance liquid chromatographic method is described for determining amitriptyline in serum.

A simple sensitive, and selective RP HPLC method with UV detection is described for the determination of amitriptyline and its metabolites in plasma and brain tissue of animals. The method was used to determine levels of the drug and metabolites in plasma and brain of mice after a single ip admin of 20 mg/kg amitriptyline.

A column switching system followed by RP isocratic HPLC with UV detection is described for the simultaneous determination of amitriptyline, nortriptyline, and hydroxylated metabolites in human plasma or serum. The method allowed routine measurements of amitriptyline, nortriptyline, and hydroxylated metabolites in blood of patients treated with amitriptyline or nortriptyline.

For more Clinical Laboratory Methods (Complete) data for AMITRIPTYLINE (6 total), please visit the HSDB record page.

Storage Conditions

Amitriptyline hydrochloride tablets should be stored in well-closed containers at a temperature preferably between 15-30 °C; exposure to temperatures exceeding 30 °C should be avoided.

Interactions

Caution is advised if patients receive large doses of ethchlorvynol concurrently. Transient delirium has been reported in patients who were treated with one gram of ethchlorvynol and 75 to 150 mg of amitriptyline hydrochloride.

The biochemical activity of the drug metabolizing isozyme cytochrome P450 2D6 (debrisoquin hydroxylase) is reduced in a subset of the caucasian population (about 7 to 10% of Caucasians are so called "poor metabolizers"); reliable estimates of the prevalence of reduced P450 2D6 isozyme activity among Asian, African and other populations are not yet available. Poor metabolizers have higher than expected plasma concentrations of tricyclic antidepressants (TCAs) when given usual doses. Depending on the fraction of drug metabolized by P450 2D6, the increase in plasma concentration may be small, or quite large (8 fold increase in plasma AUC of the TCA). In addition, certain drugs inhibit the activity of this isozyme and make normal metabolizers resemble poor metabolizers. An individual who is stable on a given dose of TCA may become abruptly toxic when given one of these inhibiting drugs as concomitant therapy. The drugs that inhibit cytochrome P450 2D6 include some that are not metabolized by the enzyme (quinidine; cimetidine) and many that are substrates for P450 2D6 (many other antidepressants, phenothiazines, and the Type 1C antiarrhythmics propafenone and flecainide). While all the selective serotonin reuptake inhibitors (SSRIs), e.g., fluoxetine, sertraline, and paroxetine, inhibit P450 2D6, they may vary in the extent of inhibition. The extent to which SSRI-TCA interactions may pose clinical problems will depend on the degree of inhibition and the pharmacokinetics of the SSRI involved. Nevertheless, caution is indicated in the coadministration of TCAs with any of the SSRIs and also in switching from one class to the other. Of particular importance, sufficient time must elapse before initiating TCA treatment in a patient being withdrawn from fluoxetine, given the long half-life of the parent and active metabolite (at least 5 weeks may be necessary). Concomitant use of tricyclic antidepressants with drugs that can inhibit cytochrome P450 2D6 may require lower doses than usually prescribed for either the tricyclic antidepressant or the other drug. Furthermore, whenever one of these other drugs is withdrawn from co-therapy, an increased dose of tricyclic antidepressant may be required. It is desirable to monitor TCA plasma levels whenever a TCA is going to be coadministered with another drug known to be an inhibitor of P450 2D6. /Tricyclic antidepressants/

The combination (ethanol and amitriptyline) produced greater impairment of 3 psychomotor functions in animals than did either drug alone. Ethanol pretreatment also produced A 2.23% increase in the total tricyclic antidepressant brain concentration.

For more Interactions (Complete) data for AMITRIPTYLINE (33 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions. /Amitriptyline hydrochloride/

Dates

Just say no to postmortem drug dose calculations

Peter D MaskellPMID: 34302366 DOI: 10.1111/1556-4029.14801

Abstract

For years, a number of professional groups have warned forensic and clinical toxicologists against calculating an administered dose of a drug based on postmortem blood drug concentrations. But to date, there has been limited information as to how unreliable these dose calculations may actually be. Using amitriptyline as a model drug, this study used empirically determined pharmacokinetic variables for amitriptyline from clinical studies coupled with clinical overdoses (where the individual survived), and death case studies (ascribed to amitriptyline toxicity) in which the dose of amitriptyline was known. Using these data, standard pharmacokinetic equations, and general error propagation, it was possible to estimate the accuracy of calculated doses of amitriptyline, compared with the doses that were consumed. As was expected in postmortem cases, depending on the pharmacokinetic equation used, the accuracy (mean +128% to +2347%) and precision (SD ± 383% to 3698%) were too large to allow reliable estimations of the dose of amitriptyline consumed prior to death based on postmortem blood drug concentrations. This work again reinforces that dose calculations from postmortem blood drug concentrations are unreliable.Cannabinoid CB

Maria C Olianas, Simona Dedoni, Pierluigi OnaliPMID: 33794254 DOI: 10.1016/j.lfs.2021.119407

Abstract

The aim of the study was to investigate the interaction between cannabinoid CB/CB

and lysophosphatidic acid (LPA) receptors in controlling neuronal signaling and fate.

HT22 hippocampal cells were treated with different cannabinoid and LPA receptor agonists and antagonists. Western blot and immunofluorescence microscopy were used to study intracellular signaling and the expression of apoptotic markers. Cell viability was determined by a luminescence assay.

Cannabinoid agonists induced activation of both ERK1/2 and p38 MAP kinases. The effects of the CB

/CB

receptor agonist HU210 were antagonized by the CB

antagonist rimonabant, whereas the responses to the CB

agonist JWH133 were blocked by the CB

antagonist SR144528. HU210 reduced the apoptotic cell death induced by the pro-inflammatory cytokine TNF-α, whereas JWH133 enhanced the cytokine cytotoxicity. Blockade of ERK1/2 and p38 MAPK activation abrogated the HU210 pro-survival and the JWH133 pro-apoptotic effects, respectively. HU210 and the endocannabinoid anandamide, but not JWH133, potentiated ERK1/2 stimulation by LPA and the tricyclic antidepressant amitriptyline acting through the LPA

receptor. HU210 enhanced amitriptyline-stimulated CREB phosphorylation and protection against TNF-α-induced apoptosis, whereas JWH133 had no effect. ERK1/2 stimulation by either HU210 or amitriptyline was dependent on fibroblast growth factor receptor (FGF-R) kinase activity and the combination of the two stimulants induced FGF-R phosphorylation. Moreover, the CB

receptor was found to co-immunoprecipitate with the LPA

receptor.

In HT22 hippocampal cells CB

and CB

receptors differentially regulate TNF-α-induced apoptosis and CB

receptors positively interact with amitriptyline-stimulated LPA

in promoting FGF-R-mediated ERK1/2 signaling and neuroprotection.

Hippocampal sharp wave ripples during invasive monitoring: A physiologic finding

J R McLaren, W Shi, A L Misko, B C Emerton, C J ChuPMID: 33743302 DOI: 10.1016/j.clinph.2021.02.003

Abstract

Amitriptyline-Induced Multifocal Oral Mucosal Dyspigmentation-Bridging Pharmacopsychodermatology in Skin of Color

Abrahem Kazemi, Kenneth Shulman, Marian RussoPMID: 33683086 DOI: 10.36849/JDD.5604

Abstract

Green HPLC-DAD and HPTLC Methods for Quantitative Determination of Binary Mixture of Pregabalin and Amitriptyline Used for Neuropathic Pain Management

Ibrahim A Naguib, Nesma A Ali, Fadwa A Elroby, Mohamed R ElghobashyPMID: 33778855 DOI: 10.1093/chromsci/bmab031

Abstract

First analytical methods were herein developed for determination of pregabalin (PGB) and amitriptyline (AMT) as an active binary mixture used for management of neuropathic pain whether in pure forms or in human biological fluids (plasma/urine). First method is green high-performance liquid chromatography-diode array detector (HPLC-DAD) after derivatization of PGB with ninhydrin (NIN) on a reversed-phase C18 column using a mobile phase consisting of ethanol:water (97:3%, v/v) pumped isocratically at 0.8 mL/min; AMT were scanned at 215 nm, whereas PGB-NIN was scanned at 580 nm. Second method is High-performance thin-layer chromatography (HPTLC), where PGB and AMT were separated on silica gel HPTLC F254 plates, using ethanol:ethyl acetate:acetone:ammonia solution (8:2:1:0.05, by volume) as a developing system. AMT peaks were scanned at 220 nm, whereas PGB peaks were visualized by spraying 3% (w/v) ethanolic NIN solution and scanning at 550 nm. Linear calibration curves were obtained for human plasma and urine spiked with PGB and AMT over the ranges of 5-100 μg/mL and 0.2-2.5 μg/band for PGB, and 1-100 μg/mL and 0.1-2.0 μg/band for AMT for HPLC-DAD and HPTLC methods, respectively. The suggested methods were validated according to Food and Drug Administration guidelines for bioanalytical methods validation and they can be applied for routine therapeutic drug monitoring for the concerned drugs.Antidepressants for functional abdominal pain disorders in children and adolescents

Clara Marieke Andrea de Bruijn, Robyn Rexwinkel, Morris Gordon, Marc Benninga, Merit M TabbersPMID: 33560523 DOI: 10.1002/14651858.CD008013.pub3

Abstract

Functional Abdominal Pain Disorders (FAPDs) present a considerable burden to paediatric patients, impacting quality of life, school attendance and causing higher rates of anxiety and depression disorders. There are no international guidelines for the management of this condition. A previous Cochrane Review in 2011 found no evidence to support the use of antidepressants in this context.To evaluate the current evidence for the efficacy and safety of antidepressants for FAPDs in children and adolescents.

In this updated review, we searched the Cochrane Library, PubMed, MEDLINE, Embase, PsycINFO and two clinical trial registers from inception until 03 February 2020. We also updated our search of databases of ongoing research, reference lists and 'grey literature' from inception to 03 February 2020.

We included randomised controlled trials (RCTs) comparing antidepressants to placebo, to no treatment or to any other intervention, in children aged 4 to 18 years with a FAPD diagnosis as per the Rome or any other defined criteria (as defined by the authors). The primary outcomes of interest included treatment success (as defined by the authors), pain severity, pain frequency and withdrawal due to adverse events.

Two review authors checked all citations independently, resolving disagreement with a third-party arbiter. We reviewed all potential studies in full text, and once again made independent decisions, with disagreements resolved by consensus. We conducted data extraction and 'Risk of bias' assessments independently, following Cochrane methods. Where homogeneous data were available, we performed meta-analysis using a random-effects model. We conducted GRADE analysis.

We found one new study in this updated search, making a total of three trials (223 participants) eligible for inclusion: two using amitriptyline (AMI) and one using citalopram. For the primary outcome of treatment success, two studies used reports of success on a symptom-based Likert scale, with either a two-point reduction or the two lowest levels defined as success. The third study defined success as a 15% improvement in quality of life (QOL) ratings scales. Therefore, meta-analysis did not include this final study due to the heterogeneity of the outcome measure. There is low-certainty evidence that there may be no difference when antidepressants are compared with placebo (risk ratio (RR) 1.17, 95% confidence interval (CI) 0.87 to 1.56; 2 studies, 205 participants; I

= 0%). We downgraded the evidence for significant imprecision due to extremely sparse data (see Summary of findings table 1). The third study reported that participants receiving antidepressants were significantly more likely than those receiving placebo to experience at least a 15% improvement in overall QOL score at 10 and 13 weeks (P = 0.007 and P = 0.002, respectively (absolute figures were not given)). The analysis found no difference in withdrawals due to adverse events between antidepressants and placebo: RR 3.17 (95% CI 0.65 to 15.33), with very low certainty due to high risk of bias in studies and imprecision due to low event and participant numbers. Sensitivity analysis using a fixed-effect model and analysing just for AMI found no change in this result. Due to heterogeneous and limited reporting, no further meta-analysis was possible.

There may be no difference between antidepressants and placebo for treatment success of FAPDs in childhood. There may be no difference in withdrawals due to adverse events, but this is also of low certainty. There is currently no evidence to support clinical decision making regarding the use of these medications. Further studies must consider sample size, homogenous and relevant outcome measures and longer follow up.

Unravelling the mechanism of amitriptyline removal from water by natural montmorillonite through batch adsorption, molecular simulation and adsorbent characterization studies

Po-Hsiang Chang, Pan Liu, Binoy Sarkar, Raj Mukhopadhyay, Qing-Yuan Yang, Yu-Min Tzou, Bo Zhong, Xuxiang Li, Gary OwensPMID: 33915416 DOI: 10.1016/j.jcis.2021.04.033

Abstract

Amitriptyline (AMI) is one of the most common tricyclic antidepressant personal care medications. Due to its environmental persistence and bioaccumulation, release of AMI into the environment via wastewater streams in elevated levels could lead to significant ecological and human health impacts. In this study, the adsorption of AMI by montmorillonite (SWy-2), a naturally abundant smectite clay with sodium ions as the main interlayer cations, was investigated. Maximum AMI adsorption (276 mg/g) occurred at pH 7-8. After adsorption, examination of the adsorbent's X-ray diffraction pattern indicated that interlayer expansion had occurred, where chemical stoichiometry confirmed cation exchange as the principal adsorption mechanism. AMI adsorption reached equilibrium within 4 h, with kinetic data best fitting the pseudo-second order kinetic model (R= 0.98). AMI adsorption was unaffected by solution pH in the range 2-11, where adsorption was endothermic, and molecular simulations substantiated by Fourier transform infrared spectroscopy and thermogravimetric investigations indicated that the orientation of AMI molecules in the interlayer was via an amine group and a benzene ring. Overall this research shows that SWy-2 has significant potential as a low cost, effective, and geologically derived natural material for AMI removal in wastewater systems.

Antidepressants fluoxetine and amitriptyline induce alterations in intestinal microbiota and gut microbiome function in rats exposed to chronic unpredictable mild stress

Weijie Zhang, Wan Qu, Hua Wang, He YanPMID: 33602895 DOI: 10.1038/s41398-021-01254-5